ANDROSTERONE HEPTANOATE(P)

Androgen metabolism Aromatase Estrogen biosynthesis

Androsterone Heptanoate(P) is a synthetic, esterified prodrug of the endogenous steroid androsterone (3α-hydroxy-5α-androstan-17-one), a weak androgen and neurosteroid that functions as a positive allosteric modulator of GABAA receptors. The compound bears a heptanoate (enanthate) ester at the 3α-hydroxyl position on a fully saturated 5α-androstane backbone (molecular formula C26H42O3; MW 402.61 g/mol; computed LogP 7.30).

Molecular Formula C26H42O3
Molecular Weight 402.619
CAS No. 123885-57-4
Cat. No. B600045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANDROSTERONE HEPTANOATE(P)
CAS123885-57-4
SynonymsANDROSTERONE HEPTANOATE(P)
Molecular FormulaC26H42O3
Molecular Weight402.619
Structural Identifiers
SMILESCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C
InChIInChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h18-22H,4-17H2,1-3H3/t18-,19+,20-,21-,22-,25-,26-/m0/s1
InChIKeyDAKMIIQZUWWUNN-CJVRWNGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androsterone Heptanoate(P) (CAS 123885-57-4): Product Identity and Core Structural Characteristics


Androsterone Heptanoate(P) is a synthetic, esterified prodrug of the endogenous steroid androsterone (3α-hydroxy-5α-androstan-17-one), a weak androgen and neurosteroid that functions as a positive allosteric modulator of GABAA receptors [1]. The compound bears a heptanoate (enanthate) ester at the 3α-hydroxyl position on a fully saturated 5α-androstane backbone (molecular formula C26H42O3; MW 402.61 g/mol; computed LogP 7.30) . This distinguishes it structurally from the more common 17β-enanthate esters of the Δ4-3-keto androgens testosterone and dihydrotestosterone. The heptanoate moiety serves as a lipophilic depot, rendering the molecule inactive until hydrolyzed by endogenous esterases to liberate androsterone in vivo [2].

Why Generic Substitution Fails: Structural and Pharmacological Non-Interchangeability of Androsterone Heptanoate(P)


Androsterone Heptanoate(P) occupies a unique intersection of structural features that render it pharmacologically non-equivalent to superficially similar heptanoate esters. The parent steroid androsterone is a 5α-reduced, fully saturated androstane possessing a 17-keto group rather than the 17β-hydroxyl found in testosterone and DHT; its androgenic potency is approximately 1/7 that of testosterone [1]. Critically, the 5α-reduced A-ring cannot undergo aromatization to estrogenic metabolites [2], a pathway that distinguishes it from testosterone enanthate, which is subject to aromatase-mediated conversion to estradiol. Furthermore, androsterone heptanoate is esterified at the 3α-position, unlike the 17β-esterification of testosterone enanthate (CAS 315-37-7) and DHT heptanoate (CAS 33776-88-4), which may influence the kinetics of esterase hydrolysis and the subsequent metabolic fate of the liberated steroid [3]. These combined features—diminished androgenic potency, non-aromatizable scaffold, and an alternative esterification site—mean that androsterone heptanoate cannot be treated as a drop-in replacement for testosterone enanthate, DHT heptanoate, or prasterone enanthate in any experimental or analytical context without risking fundamentally different biological readouts.

Quantitative Differentiation Evidence: Androsterone Heptanoate(P) vs. Closest Analogs


Aromatization Potential: Non-Aromatizable 5α-Reduced Scaffold vs. Testosterone Enanthate

Androsterone Heptanoate(P) is built on a fully saturated 5α-androstane scaffold that lacks the Δ4-3-keto configuration present in testosterone enanthate (CAS 315-37-7, C26H40O3). The Δ4-3-keto moiety is the essential substrate for the aromatase (CYP19A1) enzyme that converts androgens to estrogenic metabolites [1]. Because the androsterone core is a 5α-reduced, 3α-hydroxy-17-keto steroid with no Δ4 double bond, it cannot be aromatized to estradiol or estrone [2]. In contrast, testosterone enanthate administration inevitably produces estradiol as a metabolite via aromatization in peripheral tissues, introducing estrogen-mediated effects that confound studies requiring pure androgenic signaling [3].

Androgen metabolism Aromatase Estrogen biosynthesis

Intrinsic Androgenic Potency: Androsterone Core ~1/7 of Testosterone vs. DHT Heptanoate and Testosterone Enanthate

The parent steroid liberated upon hydrolysis of Androsterone Heptanoate(P)—androsterone (3α-hydroxy-5α-androstan-17-one)—possesses an androgenic potency approximately one-seventh (1/7) that of testosterone [1]. This places it substantially below the potencies of the parent steroids released by comparator heptanoate esters: dihydrotestosterone (DHT), the active principle of DHT heptanoate (androstanolone enanthate, CAS 33776-88-4), binds the androgen receptor with 2–3-fold higher affinity than testosterone and exhibits approximately 2.5-fold greater androgenic potency [2]; testosterone, released from testosterone enanthate, serves as the reference agonist (relative potency = 1.0) [3]. Consequently, at an equivalent molar dose of the heptanoate ester, Androsterone Heptanoate(P) delivers an androgenic signal approximately 7-fold lower than testosterone enanthate and approximately 17.5-fold lower than DHT heptanoate. The androsterone core is a weak androgen that is further metabolized to glucuronide and sulfate conjugates and excreted [4].

Androgen receptor Relative potency Anabolic-androgenic ratio

Neurosteroid Pharmacology: GABAA Receptor Positive Allosteric Modulation vs. Testosterone Enanthate and DHT Heptanoate

The parent steroid androsterone is a well-characterized neurosteroid that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor [1]. This property is distinct from the genomic androgen receptor (AR) signaling mediated by testosterone and DHT. Androsterone enhances GABA-ergic inhibitory neurotransmission by binding to the neurosteroid potentiation site on the GABAA receptor [2]. In contrast, neither testosterone nor DHT possess significant GABAA receptor modulatory activity at physiological concentrations; their neuroactive effects, if any, are typically mediated through metabolism to neurosteroids (e.g., 3α-androstanediol from DHT) or through AR-dependent genomic mechanisms [3]. The heptanoate ester of androsterone thus serves as a long-acting prodrug capable of simultaneously delivering a weak androgenic signal and a GABAA-ergic neurosteroid signal, a dual-pharmacology profile that is not shared by testosterone enanthate, DHT heptanoate, or prasterone enanthate.

Neurosteroid GABAA receptor Allosteric modulation

Esterase Hydrolysis Kinetics: 3α-Ester Position vs. 17β-Ester Position in Testosterone Enanthate and DHT Heptanoate

Androsterone Heptanoate(P) is esterified at the 3α-hydroxyl position of the androstane backbone, whereas testosterone enanthate (CAS 315-37-7) and DHT heptanoate (CAS 33776-88-4) carry the heptanoate ester at the 17β-hydroxyl position . This positional isomerism is consequential because mammalian carboxylesterases and other ester-hydrolyzing enzymes exhibit regioselectivity influenced by steric accessibility of the ester bond. The 3α-ester on the saturated A-ring is in a different steric and electronic environment compared to the 17β-ester on the D-ring; the 3α-position is axial and lies on the α-face of the steroid, which may alter the rate of enzymatic hydrolysis relative to the 17β-equatorial ester [1]. Data from the androsterone palmitate study demonstrate that following oral administration of esterified androsterone, the appearance of measurable plasma radioactivity is delayed relative to free androsterone, and the metabolic profile (glucuronide/sulfate ratio) is qualitatively altered [2]. While no direct head-to-head hydrolysis kinetic comparison of 3α-heptanoate vs. 17β-heptanoate steroids has been published, the structural difference is substantial enough to preclude the assumption that the release kinetics of androsterone from its 3α-heptanoate ester will mirror those of testosterone from its 17β-heptanoate ester.

Prodrug activation Esterase Pharmacokinetics

Lipophilicity and Depot-Forming Potential: LogP 7.30 vs. Parent Androsterone and Comparator Esters

Androsterone Heptanoate(P) exhibits a computed LogP of 7.30, representing a substantial increase in lipophilicity over the parent androsterone (LogP ~3.5–3.8) . This LogP value is consistent with the heptanoate ester class; testosterone enanthate and DHT heptanoate also display high lipophilicity that enables their formulation as oil-based depot injections with extended release profiles [1]. The incremental LogP shift from parent steroid to heptanoate ester for androsterone (+3.5 to +3.8 LogP units) mirrors the magnitude seen for testosterone enanthate relative to testosterone. The high LogP supports formulation in lipophilic vehicles (e.g., sesame oil, ethyl oleate) for intramuscular depot administration, where slow partitioning from the oil depot into the aqueous interstitial fluid governs the rate of systemic absorption [2]. In the analogous DHT heptanoate system, a single 250 mg intramuscular injection produced sustained elevation of urinary androgen markers above discrimination limits for 10–14 days, with return to baseline by day 28 .

Lipophilicity Depot formulation Sustained release

Defined Research and Industrial Application Scenarios for Androsterone Heptanoate(P)


Neurosteroid Pharmacology: Sustained GABAA Receptor Modulation in Chronic In Vivo Models

Androsterone Heptanoate(P) is uniquely suited for chronic neuropharmacology studies requiring sustained, systemic delivery of a GABAA receptor positive allosteric modulator (PAM). Unlike acute administration of free androsterone—which undergoes rapid conjugation and excretion—the heptanoate ester provides a multi-day release profile as established for the heptanoate ester class , enabling steady-state neurosteroid exposure without repeated dosing or osmotic minipump implantation. This application leverages the dual pharmacology of androsterone: GABAA PAM activity [1] coupled with quantifiably low androgenic potency (~1/7 that of testosterone) [2], which minimizes androgenic confounds in behavioral and electrophysiological endpoints. Neither testosterone enanthate nor DHT heptanoate can replicate this neurosteroid pharmacology, as their parent steroids lack GABAA modulatory activity and instead act exclusively through the androgen receptor [3].

Androgen Signaling Studies in Estrogen-Sensitive Systems Without Aromatization Confounding

In experimental models where estrogenic metabolites of testosterone confound interpretation—including breast cancer xenografts, endometrial biology, and certain neuroendocrine paradigms—Androsterone Heptanoate(P) offers a non-aromatizable androgen source . The 5α-reduced, saturated A-ring of the androsterone core precludes aromatase-mediated conversion to estradiol [1], in contrast to testosterone enanthate which generates estradiol in vivo [2]. At molar equivalent doses, the liberated androsterone provides approximately 1/7 the androgenic potency of testosterone [3], delivering a low-intensity, androgen-receptor-selective stimulus. This application scenario is directly supported by the structural evidence (Item 1) and potency evidence (Item 2) established in Section 3.

Analytical Reference Standard for Steroid Ester Identification and Doping Control Method Development

Androsterone Heptanoate(P) (C26H42O3, MW 402.61, LogP 7.30 ) serves as a critical analytical reference standard for the development and validation of GC-MS and LC-MS/MS methods targeting esterified androgen prodrugs. The compound's distinct structural features—3α-heptanoate esterification on a 5α-reduced, 17-keto androstane scaffold—provide unique chromatographic retention and mass spectrometric fragmentation signatures that differentiate it from the more common 17β-heptanoate esters used in doping (testosterone enanthate, DHT heptanoate, prasterone enanthate) [1]. In anti-doping contexts, where DHT heptanoate administration at 250 mg I.M. elevated urinary steroid markers above discrimination limits for 10–14 days [2], reference standards of structurally related heptanoate esters are essential for screening method specificity testing.

Prodrug Activation and Esterase Substrate Specificity Research

Androsterone Heptanoate(P) represents a rare example of a 3α-esterified steroid prodrug, distinct from the ubiquitous 17β-ester prodrugs that dominate the anabolic-androgenic steroid field . This positional isomerism makes it a valuable probe substrate for studying the regioselectivity of mammalian carboxylesterases (CES1, CES2) and other ester-hydrolyzing enzymes toward steroid esters. The known metabolic fate of esterified androsterone—where the glucuronide-to-sulfate ratio is significantly altered (61% lower for the benzoate ester vs. free androsterone) [1]—provides a quantitative benchmark for comparative hydrolysis and conjugation studies. No other commercially accessible heptanoate ester of a 3α-hydroxy-17-keto steroid is widely available for such enzymatic specificity profiling.

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